Product packaging for 3-[4-(Benzyloxy)phenoxy]piperidine(Cat. No.:CAS No. 946759-24-6)

3-[4-(Benzyloxy)phenoxy]piperidine

Cat. No.: B1438159
CAS No.: 946759-24-6
M. Wt: 283.4 g/mol
InChI Key: MHFLLKCOCWRQHV-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivative Chemistry

Piperidine and its derivatives represent one of the most vital classes of heterocyclic compounds in pharmaceutical science. nih.gov Their prevalence in approved drugs underscores their importance as a synthetic fragment for drug design. pharmaceutical-business-review.com The piperidine ring's ability to be readily substituted at various positions allows for the fine-tuning of a molecule's properties to achieve desired biological effects. kcl.ac.uknih.gov

The chemistry of piperidine derivatives is vast, encompassing a wide array of synthetic methodologies to produce substituted piperidines, spiropiperidines, and condensed piperidine systems. mdpi.com The introduction of aryl and ether functionalities, as seen in 3-[4-(Benzyloxy)phenoxy]piperidine, is a common strategy to create analogues with the potential to interact with a variety of biological targets. nih.gov The stereochemistry of the piperidine ring is also a critical factor, with different stereoisomers often exhibiting distinct pharmacological profiles.

Significance as a Research Scaffold in Medicinal Chemistry

A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for biological screening. The this compound structure serves as a versatile scaffold in medicinal chemistry. The benzyloxyphenyl group, in particular, is known to enhance interactions with various biological targets, including enzymes and receptors.

Research into related structures has demonstrated that the benzyloxy piperidine framework is a potent scaffold for developing antagonists for receptors such as the dopamine (B1211576) D4 receptor. chemrxiv.org The ability to modify the benzyloxy and phenoxy rings, as well as the piperidine nitrogen, allows for a systematic exploration of the structure-activity relationship (SAR). This exploration can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The modular nature of this scaffold makes it an attractive starting point for the discovery of new drug candidates for a range of therapeutic areas.

Historical Overview of Related Benzyloxy- and Phenoxypiperidine Analogues in Research

The scientific journey into benzyloxy- and phenoxypiperidine analogues has been marked by a focus on their potential applications in treating central nervous system (CNS) disorders. Early research into piperidine-containing compounds laid the groundwork for the development of more complex derivatives.

In recent years, significant research has been conducted on benzyloxypiperidine and phenoxypiperidine analogues as dopamine receptor antagonists. For instance, studies have explored 3- and 4-benzyloxypiperidine scaffolds, leading to the discovery of selective dopamine D4 receptor antagonists. chemrxiv.org This research has been driven by the hypothesis that modulating dopamine receptor activity could be beneficial in conditions such as Parkinson's disease.

The exploration of phenoxypiperidine derivatives has also been a fruitful area of investigation. For example, 4-phenoxypiperidine (B1359869) derivatives have been synthesized and evaluated for their biological activities. The synthesis of compounds like 4-(3-chlorophenoxy)piperidine (B1349332) highlights the efforts to create a diverse chemical space for drug discovery. prepchem.com

Furthermore, the combination of a phenoxy group with other heterocyclic systems attached to piperidine has been explored. Research into 3-(phenoxymethyl)piperidine (B1610827) scaffolds has yielded potent and selective dopamine D4 receptor antagonists. chemrxiv.org These studies often involve the synthesis and biological characterization of a series of analogues to understand the impact of different substituents on biological activity.

The table below presents a selection of related benzyloxy- and phenoxypiperidine analogues and their primary areas of research, illustrating the historical and ongoing interest in this class of compounds.

Compound TypeArea of ResearchKey Findings
3- and 4-BenzyloxypiperidinesDopamine D4 Receptor AntagonismIdentification of selective antagonists with potential for CNS disorders. chemrxiv.org
4-PhenoxypiperidinesSynthetic Building BlocksDevelopment of synthetic routes to access diverse piperidine derivatives. prepchem.com
3-(Phenoxymethyl)piperidinesDopamine D4 Receptor AntagonismDiscovery of potent and selective antagonists. chemrxiv.org
N-BenzylpiperidinesVarious, including MAGL InhibitionExploration of different biological targets beyond neurotransmitter receptors. unisi.it

This historical context demonstrates a clear and sustained interest in the benzyloxy- and phenoxypiperidine motifs as valuable scaffolds in the quest for new therapeutic agents. The foundation laid by this body of research provides a strong rationale for the continued investigation of compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO2 B1438159 3-[4-(Benzyloxy)phenoxy]piperidine CAS No. 946759-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylmethoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-5-15(6-3-1)14-20-16-8-10-17(11-9-16)21-18-7-4-12-19-13-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFLLKCOCWRQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663036
Record name 3-[4-(Benzyloxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946759-24-6
Record name 3-[4-(Benzyloxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 4 Benzyloxy Phenoxy Piperidine

Retrosynthetic Analysis and Strategic Route Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan.

The primary retrosynthetic disconnections for 3-[4-(Benzyloxy)phenoxy]piperidine focus on the most synthetically feasible bond formations. The two most logical bonds to disconnect are the ether linkages.

C-O Bond Disconnection (Piperidine-Phenoxy): The most common and strategically sound disconnection is at the ether bond connecting the piperidine (B6355638) ring to the phenoxy group (Disconnection I ). This is a C(aryl)-O-C(alkyl) ether, which can be readily formed via nucleophilic substitution methods. This disconnection leads to two key fragments: a 3-hydroxypiperidine (B146073) derivative and a 4-(benzyloxy)phenol derivative.

C-O Bond Disconnection (Benzyl-Phenoxy): A second possible disconnection is at the benzyl (B1604629) ether bond (Disconnection II ). This would yield 4-(3-(piperidinyl)oxy)phenol and a benzyl halide.

Between these strategies, Disconnection I is generally preferred as it utilizes more stable and readily accessible intermediates. The synthesis of 4-(benzyloxy)phenol is a standard procedure, and various protected 3-hydroxypiperidines are commercially available.

Based on the preferred disconnection strategy, the synthesis hinges on two crucial intermediates:

3-Hydroxypiperidine Derivative: To prevent side reactions at the nitrogen atom, a protected form of 3-hydroxypiperidine is required. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen due to its stability under various reaction conditions and its ease of removal under acidic conditions. Therefore, N-Boc-3-hydroxypiperidine is a primary key intermediate.

4-(Benzyloxy)phenol: This intermediate provides the substituted phenoxy moiety. It is prepared by the mono-alkylation of hydroquinone with a benzyl halide, a reaction that requires controlled conditions to prevent dialkylation.

Direct Synthesis Approaches for this compound Core

The forward synthesis builds upon the intermediates identified through retrosynthetic analysis. The core transformation is the formation of the aryl-alkyl ether linkage.

The formation of the ether bond between the piperidine and phenoxy fragments is achieved through a nucleophilic substitution reaction. In this context, the reaction can be classified as an S_N2-type process where an alkoxide or phenoxide attacks an electrophilic carbon atom, displacing a leaving group. Two primary methods are employed for this transformation: the Williamson Ether Synthesis and the Mitsunobu reaction. The latter is often preferred for its mild conditions and high efficiency, especially when dealing with secondary alcohols like 3-hydroxypiperidine.

A plausible synthetic route involves a Mitsunobu reaction between N-Boc-3-hydroxypiperidine and 4-(benzyloxy)phenol, followed by the deprotection of the Boc group to yield the final product.

The Williamson ether synthesis is a classical and widely used method for preparing ethers. googleapis.comgoogle.com It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate ester. nih.govpatsnap.com In the synthesis of this compound, this can be approached in two ways:

Route A: 4-(Benzyloxy)phenol is deprotonated with a strong base to form the corresponding phenoxide. This nucleophile then displaces a suitable leaving group (e.g., tosylate, mesylate, or halide) from the 3-position of an N-protected piperidine.

Route B: The alcohol of N-protected 3-hydroxypiperidine is deprotonated, and the resulting alkoxide attacks an activated aryl substrate. This is less common as it typically requires harsh conditions or specific activation of the aromatic ring.

Route A is the more conventional approach. The process begins with activating the hydroxyl group of N-Boc-3-hydroxypiperidine by converting it into a better leaving group, such as a tosylate. The phenoxide of 4-(benzyloxy)phenol, generated using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), then displaces the tosylate group. The final step is the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Table 1: Representative Conditions for Williamson Ether Synthesis

StepReactantsReagents & SolventsTypical ConditionsProduct
1. TosylationN-Boc-3-hydroxypiperidine, p-Toluenesulfonyl chloridePyridine or Triethylamine, Dichloromethane (DCM)0 °C to room temperatureN-Boc-3-(tosyloxy)piperidine
2. Ether FormationN-Boc-3-(tosyloxy)piperidine, 4-(Benzyloxy)phenolSodium hydride (NaH), Dimethylformamide (DMF)Room temperature to 60 °CN-Boc-3-[4-(benzyloxy)phenoxy]piperidine
3. DeprotectionN-Boc-3-[4-(benzyloxy)phenoxy]piperidineTrifluoroacetic acid (TFA) in DCM or HCl in DioxaneRoom temperatureThis compound

An alternative to the Williamson ether synthesis is the Mitsunobu reaction, which allows for the direct coupling of an alcohol with a nucleophile, such as a phenol (B47542), under mild, neutral conditions. wikipedia.orgchemeurope.com This reaction typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comorganic-synthesis.com The alcohol (N-Boc-3-hydroxypiperidine) is activated in situ by the reagents, and the phenol (4-(benzyloxy)phenol) acts as the nucleophile, leading to an inversion of configuration at the alcohol's stereocenter. wikipedia.org

Table 2: Typical Reagents for Mitsunobu Reaction

RoleReagentsSolventConditions
AlcoholN-Boc-3-hydroxypiperidineTetrahydrofuran (THF)0 °C to Room Temperature
Nucleophile4-(Benzyloxy)phenol
Activating AgentsTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)

While the final steps of the synthesis focus on ether formation, the construction of the piperidine ring itself often relies on reductive amination. This powerful reaction forms amines from carbonyl compounds and ammonia or a primary amine, via an intermediate imine that is reduced in situ.

For the synthesis of the piperidine core, a common strategy involves the cyclization of a 1,5-dicarbonyl compound with an amine source. For instance, glutaraldehyde or its synthetic equivalents can react with ammonia or a protected amine, followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form the piperidine ring. While not directly functionalizing the nitrogen of the final product (which is a secondary amine), this method is fundamental for preparing the piperidine precursors, such as 3-hydroxypiperidine, from acyclic starting materials.

Enantioselective and Stereoselective Synthesis of Piperidine Derivatives

The piperidine ring in this compound contains a stereocenter at the C3 position. The synthesis of enantiomerically pure forms of this compound requires stereocontrolled methods. Two primary strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliary-based methods involve the temporary incorporation of a chiral molecule into the synthetic route to direct the stereochemical outcome of a key reaction. This auxiliary is later removed to yield the desired enantiomerically enriched product.

One common approach involves the use of chiral amines, such as (S)-(-)-α-methylbenzylamine, to construct the piperidine ring. For example, a double aza-Michael reaction can be employed to create chiral 2-substituted 4-piperidone building blocks, which can then be further elaborated.

Another strategy employs carbohydrate-derived auxiliaries. For instance, D-arabinopyranosylamine can serve as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent chemical transformations can then lead to variously substituted chiral piperidine derivatives.

Chiral Auxiliary TypeExample AuxiliaryKey ReactionIntermediate Product
Chiral Amine(S)-(-)-α-MethylbenzylamineDouble aza-Michael reactionChiral 2-substituted 4-piperidones
Carbohydrate-basedD-arabinopyranosylamineDomino Mannich–Michael reactionN-arabinosyl dehydropiperidinones

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Various catalytic asymmetric methods have been developed for the synthesis of chiral piperidines:

Rhodium-catalyzed Asymmetric Carbometalation : This method can be used to create enantioenriched 3-substituted piperidines from dihydropyridines and aryl boronic acids.

[4+2] Annulation : The enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provides a route to piperidine derivatives.

Organocatalysis : Proline-derived organocatalysts can facilitate domino Michael addition/aminalization processes to synthesize polysubstituted piperidines with excellent enantioselectivity.

Asymmetric Hydrogenation : Rh(I)-catalyzed asymmetric hydrogenation of appropriately functionalized precursors can establish the stereochemistry in the piperidine ring.

These catalytic methods offer powerful tools for constructing the chiral piperidine core of this compound in an enantioselective manner.

Derivatization Strategies for Structural Modification

Once the core structure of this compound is synthesized, it can be further modified to explore structure-activity relationships or to introduce desired properties. Key sites for derivatization include the piperidine nitrogen and the two aromatic rings.

The secondary amine of the piperidine ring is a common site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved through several methods:

Reductive Amination : Reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is a widely used method for introducing a variety of alkyl groups.

Direct Alkylation : The piperidine can be directly alkylated using an alkyl halide (e.g., benzyl bromide) in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct. This reaction introduces an amide functional group.

The table below summarizes common conditions for these reactions.

Reaction TypeReagentsConditionsFunctional Group Introduced
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃, Et₃NRoom temperatureN-Alkyl
Direct AlkylationAlkyl Halide, Cs₂CO₃ or K₂CO₃Varies (e.g., reflux in THF)N-Alkyl
N-AcylationAcid Chloride/Anhydride, Base (e.g., Et₃N)Typically 0°C to room temperatureN-Acyl (Amide)

The two aromatic rings in this compound, the phenoxy ring and the benzyloxy ring, are susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the position of new substituents. latech.edu

Phenoxy Moiety : The ether oxygen attached to this ring is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. organicchemistrytutor.comyoutube.com The benzyloxy group at the para position is also an ortho-, para-director. Therefore, electrophilic substitution on the phenoxy ring will be directed to the positions ortho to the ether linkage (C2' and C6').

Benzyloxy Moiety : The ether oxygen attached to the methylene group is also an activating, ortho-, para-director. organicchemistrytutor.comyoutube.com Thus, electrophilic substitution on this terminal phenyl ring will occur at the ortho and para positions relative to the benzyloxy group.

Ring Expansion and Contraction of the Piperidine Moiety

The structural modification of the piperidine ring within the this compound scaffold through ring expansion or contraction represents a key strategy for exploring the chemical space and influencing pharmacological activity. These transformations alter the conformational flexibility, basicity (pKa), and spatial orientation of the substituent, which can significantly impact receptor binding and pharmacokinetic properties.

Ring Expansion to Azepane Derivatives

The expansion of the six-membered piperidine ring to a seven-membered azepane ring can be achieved through various synthetic methodologies. A common approach involves the formation of an intermediate that facilitates a rearrangement. For instance, piperidine derivatives functionalized with a leaving group at the C2-methyl position can undergo ring expansion. This transformation can proceed through an aziridinium cation intermediate, which is then opened by a nucleophile to yield the larger azepane ring system. clockss.org

A plausible synthetic route for expanding the piperidine ring of this compound would first require the introduction of a hydroxymethyl group at the C2 position, followed by conversion of the hydroxyl group to a good leaving group, such as a mesylate. Treatment of this intermediate with a nucleophile, like sodium azide, would initiate the ring expansion.

Table 1: Hypothetical Ring Expansion of a this compound Derivative

Step Starting Material Reagents and Conditions Intermediate/Product Transformation
1 N-protected this compound 1. LDA, THF, -78°C; 2. HCHO N-protected 2-hydroxymethyl-3-[4-(benzyloxy)phenoxy]piperidine C2-Functionalization
2 N-protected 2-hydroxymethyl-3-[4-(benzyloxy)phenoxy]piperidine Methanesulfonyl chloride (MsCl), Triethylamine (Et3N), CH2Cl2 N-protected 2-(methanesulfonyloxymethyl)-3-[4-(benzyloxy)phenoxy]piperidine Mesylation

Ring Contraction to Pyrrolidine Derivatives

Conversely, the contraction of the piperidine ring to a five-membered pyrrolidine scaffold is a less common but valuable transformation for scaffold diversification. nih.gov Modern photochemical methods offer a pathway for such contractions. For example, a visible light-mediated ring contraction can be applied to α-acylated saturated heterocycles. nih.gov This process, a variant of the Norrish type II reaction, can convert substituted piperidines into the corresponding pyrrolidines under mild conditions. nih.gov

Another strategy involves an oxidative C(sp³)–N bond cleavage. This method has been used to convert N-benzoyl piperidines into N-benzoyl pyrrolidines in a two-step process involving deconstructive bromination followed by intramolecular C–N bond reformation. nih.gov Applying these methods to this compound would necessitate initial N-acylation to install the photoreactive ketone group or to facilitate the oxidative cleavage.

Table 2: Potential Ring Contraction Strategies for this compound

Method Required Derivatization Reagents and Conditions Expected Product Reference
Photomediated Contraction N-acylation (e.g., with a keto-acid) Visible light, photoredox catalyst 2-[4-(Benzyloxy)phenoxy]pyrrolidine derivative nih.gov

Bioisosteric Replacements within the Scaffold

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug candidates by replacing a functional group or scaffold with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. nih.govspirochem.com For the this compound scaffold, bioisosteric replacements can be considered for the piperidine ring, the ether linkage, and the aromatic systems.

Piperidine Moiety Replacements

The piperidine ring is a prevalent scaffold in many biologically active molecules. nih.gov However, its basicity and lipophilicity can sometimes be suboptimal. Replacing the piperidine ring with other saturated heterocycles can modulate these properties.

Pyrrolidine and Azetidine: Replacing the six-membered piperidine with a five-membered pyrrolidine or a four-membered azetidine ring alters the geometry and conformational constraints of the molecule. These smaller rings can change the pKa of the nitrogen atom and reduce the lipophilicity of the compound. nih.gov

Acyclic Analogs: Introducing acyclic amino-alkane chains can increase conformational flexibility, which may be beneficial for optimizing interactions with a biological target.

Other Heterocycles: Depending on the specific therapeutic target, replacing the piperidine with heterocycles like morpholine or thiomorpholine could be explored to introduce additional hydrogen bond acceptors or to modify solubility.

Table 3: Bioisosteric Replacements for the Piperidine Ring

Original Scaffold Bioisosteric Replacement Potential Impact on Properties
Piperidine Pyrrolidine Alters pKa, reduces lipophilicity, changes substituent vector
Piperidine Azetidine Increases ring strain, alters pKa, reduces lipophilicity
Piperidine Morpholine Adds hydrogen bond acceptor, increases polarity/solubility

Replacements within the Benzyloxy-Phenoxy Group

The benzyloxy-phenoxy portion of the molecule offers multiple opportunities for bioisosteric modification to enhance metabolic stability, modulate electronic properties, or improve solubility.

Ether Linkage Replacements: The ether oxygen is a classical bivalent isostere that can be exchanged with other groups. acs.org Replacing the oxygen atom (–O–) with a methylene (–CH₂–), sulfide (–S–), or sulfoxide (–SO–) group can impact bond angles, lipophilicity, and metabolic stability. For example, a sulfide linkage is more lipophilic and susceptible to oxidation, while a methylene group removes the hydrogen bond accepting capability of the ether oxygen. acs.org

Table 4: Bioisosteric Replacements for the Benzyloxy-Phenoxy Moiety

Original Fragment Bioisosteric Replacement Potential Impact on Properties
Phenyl Pyridyl Introduces hydrogen bond acceptor, alters electronics, can improve solubility
Phenyl Thienyl Alters size and electronic properties, may alter metabolism
Ether Linkage (-O-) Methylene Linkage (-CH₂-) Increases lipophilicity, removes H-bond acceptor, alters bond angle

Structure Activity Relationship Sar Studies of 3 4 Benzyloxy Phenoxy Piperidine Derivatives

Impact of Substitution Patterns on Biological Activity

The biological activity of benzyloxypiperidine derivatives is highly sensitive to the nature and position of various substituents on the core structure. Researchers have systematically modified the N-substituent, the terminal aromatic ring of the benzyloxy group, and the core piperidine (B6355638) scaffold to map the chemical space required for optimal target engagement. nih.gov

N-Substituent Effects on Target Affinity and Selectivity

The substituent attached to the piperidine nitrogen plays a pivotal role in determining the affinity and selectivity of these compounds for their biological targets, such as the dopamine (B1211576) D4 receptor. nih.gov Docking studies reveal that the piperidine nitrogen forms a crucial interaction with key amino acid residues, like Aspartic acid 115 (Asp115) in the D4 receptor. nih.gov The nature of the group attached to this nitrogen modulates the strength of this interaction and introduces additional binding contacts.

A variety of N-substituents, ranging from substituted benzyl (B1604629) groups to complex heterocyclic moieties, have been explored. For instance, in a series of 3-benzyloxypiperidine analogs, moving from a simple N-benzyl to more complex groups like N-methylimidazopyridine significantly influenced potency. nih.gov While direct phenyl substitution at the nitrogen resulted in inactive compounds, the introduction of specific benzyl groups led to compounds with high affinity. nih.gov

For example, starting with an O-3-fluorobenzyl group, modifications to the N-substituent produced a wide range of activities. The N-3-fluoro-4-methoxybenzyl group was a good starting point for exploration. nih.gov Replacing this with a 2-methylimidazo[1,2-a]pyridine (B1295258) moiety led to a divergence in activity depending on other substitutions. nih.gov For instance, when the O-substituent was a 2-methylimidazo[1,2-a]pyridine, an N-3-fluorobenzyl group resulted in a 10-fold improvement in activity compared to the corresponding 3-O-derivative. nih.gov

Below is a data table illustrating the effect of different N-substituents on the binding affinity (Ki) for the human dopamine D4 receptor, keeping the O-substituent constant.

Table 1: Effect of N-Substituent on Dopamine D4 Receptor Affinity

O-Substituent N-Substituent Ki (nM)
2-methylimidazo[1,2-a]pyridine 3-Fluorobenzyl 1939
2-methylimidazo[1,2-a]pyridine 3,4-Difluorobenzyl 375
2-methylimidazo[1,2-a]pyridine 4-Fluoro-3-methylbenzyl 188
1-methylimidazo[1,5-a]pyridine 3-Methylbenzyl Inactive
1-methylimidazo[1,5-a]pyridine 3,4-Difluorobenzyl 447

Data sourced from a study on 3-benzyloxypiperidine analogs. nih.gov

Positional and Electronic Effects of Phenoxy Substituents

While the user's query specifies the phenoxy moiety, the most detailed available research focuses on substitutions on the terminal benzyl group of 3-benzyloxypiperidine derivatives. The electronic properties and position of substituents on this terminal aromatic ring are critical determinants of binding affinity. nih.gov Both electron-donating and electron-withdrawing groups have been systematically evaluated. nih.gov

Starting with an N-3-fluoro-4-methoxybenzyl group, exploration of the O-benzyl portion showed that a 3-fluorobenzyl ether provided good activity (Ki = 205.9 nM) and selectivity against other dopamine receptor subtypes. nih.gov Further modifications revealed that adding another fluorine atom (3,4-difluorobenzyl) or a methyl group (4-fluoro-3-methylbenzyl or 4-methylbenzyl) produced compounds with comparable or slightly improved activity. nih.gov However, the position of the substituent was important, as a 2-methylbenzyl group led to a slight decrease in activity, suggesting potential steric hindrance. nih.gov In contrast, a 6-methyl-2-pyridine group caused a significant loss of activity. nih.gov

The following table summarizes the impact of substitutions on the O-benzyl ring on D4 receptor affinity.

Table 2: Effect of O-Benzyl Substituent on Dopamine D4 Receptor Affinity

N-Substituent O-Substituent Ki (nM)
3-Fluoro-4-methoxybenzyl 3-Fluorobenzyl 205.9
3-Fluoro-4-methoxybenzyl 3,4-Difluorobenzyl 169
3-Fluoro-4-methoxybenzyl 4-Fluoro-3-methylbenzyl 135
3-Fluoro-4-methoxybenzyl 4-Methylbenzyl 241
3-Fluoro-4-methoxybenzyl 2-Methylbenzyl 343

Data sourced from a study on 3-benzyloxypiperidine analogs. nih.gov

Role of Benzyloxy Moiety in Receptor Interactions

The benzyloxy moiety is not merely a passive linker but an active participant in receptor binding. In the context of the dopamine D4 receptor, molecular modeling studies based on crystal structures have shown that the benzyl group of the N-substituent engages in a significant π-π stacking interaction with the aromatic ring of a Phenylalanine 410 (Phe410) residue. nih.gov This interaction is a shared feature among active compounds in this class and is crucial for anchoring the ligand in the binding pocket. nih.gov

Interestingly, the ether oxygen of the benzyloxy side chain does not appear to form direct hydrogen bonds within the receptor. nih.gov However, its presence is key for two reasons: it helps to reduce the lipophilicity (cLogP) of the molecule, which is a favorable attribute for CNS drug candidates, and it provides a convenient synthetic handle for creating a diverse range of analogs. nih.gov

Stereochemical Influence on Molecular Recognition

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules like receptors are chiral environments. taylorandfrancis.commdpi.com The three-dimensional arrangement of atoms in a ligand can dramatically affect its binding affinity and functional activity. mdpi.com

Chiral Centers and Enantiomeric Activity Differences

The piperidine ring in 3-substituted derivatives contains a chiral center at the C3 position. The absolute configuration at this center can profoundly influence biological activity. It is a common principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different potencies and even different pharmacological effects. taylorandfrancis.com For example, in a different class of piperidine-based analgesics, one enantiomer was found to be approximately ten times more potent than its mirror image, highlighting the ability of opioid receptors to distinguish between the enantiotopic edges of the piperidine ring. nih.gov

In the synthesis of the potent 3-benzyloxypiperidine dopamine D4 antagonists, researchers started with the commercially available (S)-3-hydroxypiperidine. nih.gov The use of a single enantiomer as the starting material underscores the recognized importance of stereochemistry for achieving the desired biological activity, suggesting that the (S)-enantiomer is the more active or desired isomer for this particular target. nih.gov While the activity of the corresponding (R)-enantiomer was not reported in this specific study, the stereospecific synthesis path implies that stereochemistry is critical for potent D4 receptor antagonism. nih.govresearchgate.net This aligns with the general observation that stereoselective uptake or binding can be responsible for the enhanced biological activity of one isomer over another. mdpi.com

Conformational Analysis and Bioactive Conformations

The bioactive conformation is the specific three-dimensional shape a molecule adopts when it binds to its receptor target. Understanding this conformation is key to rational drug design. For the benzyloxypiperidine derivatives targeting the D4 receptor, docking studies have provided a model of the bioactive pose. nih.gov

Studies on related, conformationally restricted piperidine analogs have further elucidated the importance of the N-substituent's orientation. nih.gov By incorporating an ethylene (B1197577) bridge to limit the rotational freedom of the N-phenethyl group in a class of opioid antagonists, researchers were able to probe the bioactive conformation more directly. nih.gov Such studies provide valuable information about the structural features that govern ligand binding and functional activity. nih.gov For the 3-benzyloxypiperidine series, the flexibility of the N-substituent and the benzyloxy side chain allows the molecule to adopt the necessary conformation to engage with key receptor residues.

Scaffold Modifications and Linker Optimizations

The core structure of 3-[4-(Benzyloxy)phenoxy]piperidine offers multiple sites for modification. Strategic alterations to the piperidine scaffold and the connecting ether linker have been pivotal in refining the pharmacological profile of these derivatives.

Piperidine Ring Modifications

Modifications to the piperidine ring are a key strategy to enhance potency, selectivity, and pharmacokinetic properties while potentially simplifying synthesis. A significant alteration involves transforming the piperidine into a 4-oxopiperidine scaffold. This change was explored to introduce a new chemical scaffold and eliminate the stereocenter present in the original 3-substituted piperidine, which simplifies the synthetic process. nih.gov

Another critical modification has been the introduction of fluorine atoms onto the piperidine ring, leading to the development of 4,4-difluoropiperidine (B1302736) scaffolds. nih.govnih.gov This substitution can alter the basicity of the piperidine nitrogen, which in some cases led to a significant reduction in brain penetration. nih.gov However, in other instances, 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have demonstrated exceptional binding affinity. For example, one such compound displayed a high affinity for the D4 receptor with a Ki of 0.3 nM. nih.gov Despite this high affinity, this series of compounds showed poor microsomal stability. nih.gov

The substitution pattern on the piperidine nitrogen also plays a crucial role in determining activity. SAR studies on a series of 3-O-benzyl derivatives showed that N-benzyl substituents with specific fluorine and methyl group placements were highly active, whereas direct phenyl substitution at the nitrogen resulted in inactive compounds. nih.gov

Length and Nature of Inter-Ring Linkers

The linker connecting the benzyloxy and piperidine moieties is critical for optimal interaction with the target receptor. SAR studies have explored the impact of the linker's length and composition. A common structural motif investigated is the 3-phenoxypropyl piperidine linkage, where a three-carbon chain connects the phenoxy group to the piperidine ring. nih.gov Research has focused on optimizing this region to identify potent and selective analogues. nih.gov

One significant optimization strategy involved altering the ether linkage's position relative to the piperidine ring. nih.gov Researchers moved the oxygen atom of the linker to be directly adjacent to the piperidine ring system. nih.gov This modification created a new scaffold and was guided by docking scores that suggested it could be a productive change in the search for potent dopamine D4 receptor antagonists. nih.gov This demonstrates that not only the length but also the specific atomic arrangement of the linker is a crucial determinant of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies provide a mathematical framework to correlate the chemical structure of the this compound derivatives with their biological activity. This computational approach is instrumental in understanding the physicochemical properties that govern efficacy and in designing new, more potent analogues.

Descriptor Selection and Model Development

The foundation of any QSAR model is the selection of molecular descriptors that accurately represent the structural features responsible for biological activity. nih.gov These descriptors are numerical values derived from the molecular structure and can be categorized into several types. nih.govnih.gov

Common Descriptor Types in QSAR:

Constitutional: Descriptors describing the basic molecular composition, such as molecular weight and atom counts.

Topological: Descriptors that characterize the atomic connectivity and branching of a molecule, such as the Narumi harmonic topological index (HNar). nih.gov

Geometrical (3D): Descriptors related to the three-dimensional shape and size of the molecule. nih.gov

Electrostatic: Descriptors that quantify the charge distribution, such as dipole moments. nih.gov

Quantum Chemical: Descriptors derived from quantum mechanical calculations, including the heat of formation and energies of frontier orbitals (HOMO/LUMO). nih.govbiointerfaceresearch.com

Once descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that relates the descriptors to the activity. biointerfaceresearch.com More advanced methods like Genetic Algorithms (GA) can be employed to select the most relevant subset of descriptors from a large pool, improving the robustness of the model. nih.gov The statistical quality of the developed models is assessed using various parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set. nih.gov

Predictive Modeling for Novel Analogues

A primary goal of QSAR is to develop models with strong predictive power for designing new molecules with enhanced activity. nih.gov A well-validated QSAR model can be used to forecast the biological activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts toward the most promising candidates. nih.gov

For instance, in the development of N-3 substituted phenoxypropyl piperidine analogues, a Comparative Molecular Field Analysis (CoMFA) model, a type of 3D-QSAR, was successfully used to prioritize compounds for synthesis. nih.govsci-hub.se This predictive approach led to the identification of a highly potent and effective novel compound. nih.gov

The predictive ability of a QSAR model is typically evaluated by its performance on a set of compounds (the test set) that was not used during the model's development. High correlation for the test set (e.g., R² values of 0.64-0.65) indicates that the model can reliably predict the activity of new molecules within its applicability domain. nih.gov This predictive capability is crucial for accelerating the drug discovery process by focusing resources on compounds with the highest probability of success. nih.govnih.gov

Molecular Pharmacology and Target Interaction Research

Ligand-Receptor Binding Studies

Dopamine (B1211576) D4 Receptor (D4R) Antagonism and Selectivity

Derivatives of the 3- and 4-benzyloxypiperidine scaffold have been identified as potent and selective antagonists of the dopamine D4 receptor (D4R). nih.govnih.govchemrxiv.org The D4R, a member of the D2-like family of dopamine receptors, is highly expressed in the cortico-basal ganglia network and is implicated in the pathophysiology of conditions like L-DOPA-induced dyskinesias in Parkinson's disease. nih.gov Research has demonstrated that compounds based on this scaffold can exhibit high selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govchemrxiv.org

Structure-activity relationship (SAR) studies have explored various substitutions on the piperidine (B6355638) ring and the benzyl (B1604629) moiety to optimize potency and selectivity. nih.gov For instance, certain N-benzyl substituents on the 3-O-benzylpiperidine core have been shown to retain significant D4R activity. nih.gov Notably, all the 3-O-benzyl derivatives, irrespective of the N-substitution, demonstrated selectivity against other dopamine receptors. nih.gov The selectivity of these compounds makes them valuable as research tools for investigating D4 receptor signaling and as potential therapeutic agents with a reduced risk of off-target effects. nih.govchemrxiv.org

Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity of Selected 3-Benzyloxypiperidine Derivatives

Compound D4R Ki (nM) Selectivity vs. other DRs
8s 319 >30-fold
8w 165 >30-fold
9j Potent (exact Ki not specified) >30-fold
11a 299 >30-fold
11d 121 >30-fold

Data sourced from a study on benzyloxy piperidine-based D4R antagonists. nih.gov

Histamine H3 Receptor (H3R) Binding and Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. wikipedia.org Antagonists of the H3R have shown potential in treating a range of neurological and psychiatric disorders. wikipedia.org While direct binding data for 3-[4-(Benzyloxy)phenoxy]piperidine at the H3R is not extensively detailed in the provided context, related structures containing a phenoxymethylpiperidine moiety have been investigated as H3R antagonists. researchgate.net These studies highlight the potential for this chemical class to interact with H3Rs, suggesting that the benzyloxyphenoxy piperidine scaffold could also be explored for H3R activity. The development of dual-target ligands, for instance, those acting on both H3R and other receptors, is an area of active research. nih.govnih.gov

Serotonin (B10506) Transporter (SERT) Ligand Affinity

The serotonin transporter (SERT) is a primary target for many antidepressant medications. bioorg.org Research into 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has revealed high-affinity binding to SERT. nih.gov These compounds were evaluated by their ability to displace [3H]-paroxetine, a well-known SERT ligand. nih.gov The resulting inhibition constant (Ki) values were found to be in the nanomolar range, comparable to that of the established antidepressant fluoxetine. nih.gov This indicates that the 3-benzyloxypiperidine scaffold can serve as a potent framework for the development of SERT inhibitors. Further investigation into the specific affinity of this compound for SERT is warranted based on these findings.

Table 2: Serotonin Transporter (SERT) Affinity of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives

Compound SERT Ki (nM)
1-4 (range) 2 - 400

Data from a study on piperidine derivatives as high-affinity ligands for the serotonin transporter. nih.gov

G Protein-Coupled Receptor 34 (GPR34) Antagonism

GPR34 is a rhodopsin-like GPCR implicated in various disease processes. nih.gov A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, which share a benzyloxyphenyl moiety with the compound of interest, have been identified as a new class of GPR34 antagonists. nih.govresearchgate.net Structure-activity relationship studies led to the discovery of compounds with potent antagonistic activity, demonstrating IC50 values in the sub-micromolar to nanomolar range in functional assays. nih.gov This suggests that the benzyloxy-substituted phenyl group is a key pharmacophoric element for GPR34 antagonism.

Dopamine D2 and D3 Receptor Interactions

While derivatives of this compound show high selectivity for the D4 receptor, their interaction with the closely related D2 and D3 receptors is also a critical aspect of their pharmacological profile. nih.govchemrxiv.org The high homology among the D2-like receptor family presents a challenge in achieving subtype selectivity. nih.gov However, studies on 3- and 4-benzyloxypiperidine scaffolds have successfully identified compounds with over 30-fold selectivity for D4R compared to D2R and D3R. nih.govnih.gov This level of selectivity is crucial for minimizing potential side effects associated with the modulation of D2 and D3 receptors, which are involved in a wide array of physiological functions. semanticscholar.org

Muscarinic M1 Receptor Allosteric Modulation (for related structures)

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a key target for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia. nih.gov Allosteric modulators, which bind to a site distinct from the orthosteric acetylcholine binding site, offer a promising approach for achieving receptor subtype selectivity. mdpi.com While there is no direct evidence of this compound acting as an allosteric modulator of the M1 mAChR, the broader class of molecules with piperidine and aromatic ether linkages has been explored in the context of muscarinic receptor modulation. researchgate.netresearchgate.net Positive allosteric modulators (PAMs) of the M1 receptor can enhance the effects of the endogenous agonist, acetylcholine. nih.govnih.gov The potential for structures related to this compound to interact with the allosteric sites of M1 mAChRs remains an area for future investigation.

Enzyme Inhibition Studies

Lysine Specific Demethylase 1 (LSD1) is an epigenetic enzyme and a validated target in oncology. The piperidine ring is a key structural feature in several classes of potent and selective LSD1 inhibitors.

Research has shown that incorporating a piperidine ring can significantly enhance LSD1 inhibitory activity. In one series of compounds, replacing a pyrrolidine ring with a piperidine resulted in 3-(4-isocyanophenyl)-5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridine (compound 20), which showed increased potency and selectivity frontiersin.org. This compound displayed potent antiproliferative effects in leukemia and breast cancer cell lines, with EC50 values in the low micromolar to sub-micromolar range frontiersin.org.

Crystallographic studies of this compound complexed with the LSD1/CoREST protein revealed that the piperidine ring penetrates into the enzyme's active site. Specifically, the piperidine amine interacts with the negatively charged residues Asp555 and Asn540 frontiersin.orgnih.gov. This binding mode, where the piperidine ring occupies the same site as the N-terminus of the natural histone H3 peptide substrate, is crucial for its inhibitory effect nih.gov. The 4-cyanophenyl group binds deep within the substrate-binding cavity, interacting directly with Lys661, a critical residue for the demethylation reaction nih.gov.

Table 3: Activity of a Structurally Related Piperidine-Based LSD1 Inhibitor

CompoundTargetIC50 (Enzymatic)Cellular EC50 (MV4-11 leukemia cells)Key Interaction
3-(4-isocyanophenyl)-5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridineLSD1Not specified0.36 µM frontiersin.orgPiperidine ring interacts with Asp555 and Asn540 in the active site. frontiersin.orgnih.gov

MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, is a validated target for the development of new anti-tuberculosis agents. Piperidine derivatives have emerged as a promising scaffold for MenA inhibitors.

Structure-activity relationship studies of a MenA inhibitor scaffold have been conducted to improve potency and drug disposition properties nih.gov. These investigations led to the identification of novel inhibitors with potent activity against both the MenA enzyme and whole M. tuberculosis cells, with IC50 and GIC50 values in the low micromolar range (IC50 = 13-22 µM, GIC50 = 8-10 µM) nih.gov. These piperidine-containing analogues also demonstrated improved pharmacokinetic profiles and showed potent synergy when combined with other agents targeting the electron transport chain nih.govnih.gov. The development of these inhibitors represents a promising strategy for combating the spread of tuberculosis nih.gov.

The piperidine scaffold is a cornerstone in the design of cholinesterase inhibitors for the treatment of Alzheimer's disease, with the marketed drug Donepezil being a prominent example encyclopedia.pub. Research has focused on modifying the N-benzylpiperidine core to develop dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One study detailed the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for AChE inhibitory activity nih.gov. The research found that introducing a bulky group at the para position of the benzamide moiety and an alkyl or phenyl group on the benzamide nitrogen atom dramatically enhanced activity. This led to the discovery of compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), which is one of the most potent AChE inhibitors identified, with an IC50 of 0.56 nM nih.gov. This compound also showed high selectivity, with an 18,000-fold greater affinity for AChE over BChE nih.gov.

Another rational design approach, modifying the structure of Donepezil, led to new N-benzyl-piperidine derivatives that act as dual AChE and BChE inhibitors. Derivative 4a from this series was the most potent, with an IC50 of 2.08 µM for AChE and 7.41 µM for BChE, results that were supported by in silico modeling nih.gov.

Table 4: Cholinesterase Inhibition by Structurally Related Piperidine Compounds

Compound/SeriesTarget(s)IC50 ValuesSelectivity
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Compound 21)AChE0.56 nM nih.gov18,000-fold for AChE over BChE. nih.gov
N-benzyl-piperidine derivative 4a AChE, BChEAChE: 2.08 µMBChE: 7.41 µM nih.govDual inhibitor. nih.gov

While synthetic derivatives like this compound have not been extensively studied as α-glucosidase or lipoxygenase (LOX) inhibitors, related piperidine alkaloids found in nature have demonstrated activity against these enzymes.

Piperine, a well-known alkaloid from black pepper containing a piperidine ring, and its derivatives have been evaluated for LOX inhibitory activity. Studies have shown that piperine derivatives such as piperonylic acid and piperic acid can inhibit LOX, with IC50 values of 43.07 µM and 45.17 µM, respectively. These derivatives were found to be more potent than piperine itself (IC50 = 85.79 µM) nih.gov.

In the context of α-glucosidase inhibition, which is a therapeutic strategy for managing type 2 diabetes, the link to simple synthetic piperidine structures is less direct in the current literature. Research often focuses on more complex natural products or other heterocyclic scaffolds nih.govnih.govresearchgate.net. However, the broad biological activity of the piperidine scaffold suggests its potential utility in this area, warranting further investigation.

EGFR Kinase Inhibition (for related quinazoline derivatives)

The quinazoline scaffold is a prominent structural motif in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govpjps.pknih.gov While this compound itself is not a quinazoline, the exploration of related structures containing aromatic ether linkages is relevant in the broader context of kinase inhibition. EGFR plays a crucial role in cell signaling pathways that regulate growth, proliferation, and differentiation, and its dysregulation is implicated in various cancers. nih.govnih.gov

Quinazoline-based inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain. pjps.pk Structure-activity relationship (SAR) studies have identified key features for potent inhibition. For instance, novel series of 4-anilino-quinazoline derivatives have been synthesized as dual inhibitors of EGFR and VEGFR2. nih.gov Research has shown that substitutions on the quinazoline core significantly impact inhibitory activity. For example, replacing small hydrophobic substituents on the aniline ring with phenyl urea residues and adding small hydrophobic groups like -Cl and -CH3 to the terminal benzene (B151609) ring can enhance inhibitory activity toward both EGFR and VEGFR2. nih.gov

The development of these inhibitors has progressed through multiple generations to overcome challenges such as the T790M mutation, which confers resistance to first-generation drugs. pjps.pk Researchers have synthesized various series of quinazoline derivatives, including those with cinnamamide, benzamide, and disubstituted-urea/thiourea linkages, to improve potency and target mutant forms of EGFR. nih.gov

Table 1: Examples of Quinazoline Derivatives and their EGFR Kinase Inhibitory Activity

Compound Type Key Structural Feature Target(s) Reported Activity
4-Anilino-quinazoline Phenyl urea residues EGFR, VEGFR2 Elevated inhibitory activity
6-Benzamide quinazoline Fluor-substituent at C-2 of benzene ring EGFR Vital for inhibitory activity
Cinnamamide-quinazoline Michael acceptor group T790M mutant EGFR Designed to overcome resistance

Modulation of Transport Systems

While direct studies on the interaction of this compound with specific transport systems are not extensively detailed in the public domain, the broader class of piperidine derivatives is well-documented for its modulation of various biological transporters, particularly those involved in neurotransmission.

Piperidine-containing compounds have shown high affinity for the vesicular monoamine transporter-2 (VMAT2), a key protein responsible for loading monoamines like dopamine into synaptic vesicles. nih.gov A study of fluoroethoxy-1,4-diphenethylpiperidine derivatives found that these compounds were potent inhibitors of dopamine uptake at VMAT2, with Ki values in the nanomolar range. nih.gov This inhibition of VMAT2 can significantly alter catecholaminergic neurotransmission. pjps.pk

Furthermore, other research has pointed to piperidine derivatives modulating the dopamine uptake complex, also known as the dopamine transporter (DAT). nih.gov Some inhibitors bind to a site distinct from the dopamine recognition site, suggesting an allosteric mechanism of modulation. nih.gov The piperidine moiety is also found in compounds that can interact with drug efflux pumps like P-glycoprotein, indicating a role in modulating drug trafficking and potentially overcoming drug resistance.

Table 2: VMAT2 Inhibition by Representative Piperidine Derivatives

Compound Scaffold Ki at VMAT2 (µM) Selectivity over DAT Selectivity over SERT

Data synthesized from a study on a library of piperidine and piperazine (B1678402) derivatives. nih.gov

Mechanisms of Action at the Molecular Level (Non-Clinical)

The benzyloxypiperidine scaffold, central to this compound, has been identified as a potent and selective antagonist for the Dopamine D4 receptor (D4R). google.comnih.gov The D4 receptor, a member of the D2-like family of G-protein-coupled receptors, is highly expressed in the cortico-basal ganglia network and is a target for neurological and psychiatric conditions. google.comnih.gov

Antagonism occurs when a molecule binds to a receptor but does not provoke the normal biological response, thereby blocking or dampening agonist-mediated effects. In the case of benzyloxypiperidine derivatives, extensive structure-activity relationship (SAR) studies have been conducted to optimize their binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5). google.com Modifications to both the nitrogen and the oxygen substituents of the piperidine ring have been explored. For example, starting with an N-3-fluoro-4-methoxybenzyl group, various O-alkylated benzyl groups were tested, with compounds like the 3,4-difluorobenzyl derivative showing a Ki of 169 nM. These studies have successfully produced compounds with greater than 30-fold selectivity for the D4 receptor. google.comnih.gov

In addition to antagonism, related piperidine structures have been investigated as inverse agonists. An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. For example, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine has been characterized as a potent and selective nonimidazole inverse agonist at the human Histamine H3 receptor.

Table 3: Binding Affinity of Benzyloxy Piperidine Derivatives at the Dopamine D4 Receptor

Compound Modification (O-benzyl group) N-Substituent D4R Ki (nM)
3-Fluorobenzyl 3-Fluoro-4-methoxybenzyl 205.9
3,4-Difluorobenzyl 3-Fluoro-4-methoxybenzyl 169
4-Fluoro-3-methylbenzyl 3-Fluoro-4-methoxybenzyl 135

Data from a study on 3-O-benzyl piperidine derivatives.

The interaction of a ligand with the active site of an enzyme is fundamental to its mechanism of action as an inhibitor. For classes of compounds related to this compound, molecular docking studies have elucidated key interactions.

In the context of EGFR kinase inhibition by related quinazoline derivatives, inhibitors bind to the ATP-binding pocket of the kinase domain. pjps.pk Molecular docking studies have shown that these compounds form hydrogen bonds and hydrophobic interactions with critical amino acid residues. For instance, a relevant hydrogen bond with the Met793 residue in the EGFR active site has been identified for certain quinazoline analogs. pjps.pk

Similarly, studies on piperidine amides as tyrosinase inhibitors have used molecular docking to understand their mechanism. nih.gov These studies indicated that benzyl substituents on the piperidine structure perform important interactions within the enzyme's active site, which may explain their inhibitory potency. nih.gov The activity of these compounds was found to be dependent on competition with the enzyme's natural substrates, confirming active site-directed inhibition. nih.gov For benzyloxypiperidine-based dopamine D4 receptor antagonists, modeling based on X-ray crystal structures has identified key interactions with Asp115 and Phe410 residues within the receptor's binding site. google.com

Allosteric modulation refers to the process where a ligand binds to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site for the endogenous substrate or agonist. This binding event induces a conformational change in the protein, thereby modifying the affinity or efficacy of the primary ligand.

While there is no direct evidence of this compound acting as an allosteric modulator, compounds containing similar structural features, such as a phenoxy group, have been identified as such. For instance, a series of 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides were evaluated as positive allosteric modulators (PAMs) of the AMPA receptor. The most potent of these compounds reached nanomolar potency, and structural studies confirmed its binding to the dimer interface of the receptor's ligand-binding domain, a site separate from the glutamate binding site.

Furthermore, some piperidine-containing molecules have been shown to act as allosteric modulators of neurotransmitter transporters. Research on the dopamine uptake complex demonstrated that certain piperidine-based inhibitors bind non-competitively with dopamine, suggesting they modulate dopamine uptake by binding to a site different from the dopamine recognition site. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Research into 3-O-benzylpiperidine derivatives has identified them as potent and selective antagonists for the dopamine (B1211576) D4 receptor (D4R), a G-protein coupled receptor implicated in neuropsychiatric disorders. nih.govresearchgate.netnih.gov Molecular docking studies have been performed on this class of compounds to elucidate their binding mechanism within the D4R active site. These studies have utilized the crystal structure of the human D4R, providing a structural basis for understanding ligand recognition and selectivity. nih.gov

While specific docking studies for 3-[4-(Benzyloxy)phenoxy]piperidine are not extensively detailed in the public domain, the binding mode can be inferred from studies on analogous 3-O-benzylpiperidine derivatives. nih.gov Docking simulations for these analogs were conducted using software such as the Schrödinger Drug Discovery Suite. nih.gov The predicted binding poses consistently show the piperidine (B6355638) nitrogen forming a crucial salt bridge with a highly conserved aspartic acid residue in the third transmembrane helix (TM3), specifically Asp115 (in D4R). nih.gov This interaction is a hallmark for the binding of many aminergic GPCR ligands.

The analysis of ligand-protein interactions derived from molecular docking simulations provides a detailed picture of the forces driving complex formation. For 3-O-benzylpiperidine derivatives docked into the dopamine D4 receptor, several key interactions have been identified that contribute to their binding affinity and selectivity. nih.gov

A primary and critical interaction is the ionic bond between the protonated piperidine nitrogen of the ligand and the carboxylate side chain of Asp115. nih.gov This strong electrostatic interaction anchors the ligand in the binding pocket.

In addition to the salt bridge, the aromatic rings of the benzyloxy-phenoxy group engage in various non-covalent interactions with hydrophobic and aromatic residues within the binding site. A significant interaction observed for this class of compounds is a π-π stacking interaction between one of the aromatic rings and the side chain of a phenylalanine residue, Phe410, located in the seventh transmembrane helix (TM7). nih.gov

Other interactions can include hydrogen bonds, van der Waals forces, and hydrophobic contacts with other amino acid residues lining the binding pocket. The combination of the strong electrostatic anchor and the network of hydrophobic and aromatic interactions is thought to be responsible for the high affinity of these compounds for the D4 receptor.

Table 1: Key Interacting Residues in the Dopamine D4 Receptor for 3-O-Benzylpiperidine Analogs

Interacting ResidueLocationType of Interaction
Asp115TM3Salt Bridge/Ionic Interaction
Phe410TM7π-π Stacking

This table is based on data from docking studies of 3-O-benzylpiperidine analogs with the D4 receptor. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules. In the context of drug design, MD simulations can provide insights into the conformational dynamics of ligand-receptor complexes and can be used to estimate the free energy of binding.

Furthermore, MD simulations can reveal the flexibility of the ligand and the protein, showing how they adapt to each other to maintain a stable complex. This can include subtle changes in the conformation of the ligand and movements of amino acid side chains in the binding pocket.

Binding free energy calculations are used to quantitatively estimate the strength of the interaction between a ligand and a protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for these calculations. researchgate.netnih.gov

These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The difference between the free energy of the complex and the sum of the free energies of the individual components gives an estimate of the binding free energy. This value can be correlated with experimentally determined binding affinities, such as Ki or IC50 values.

For the 3-O-benzylpiperidine class of D4R antagonists, while specific binding free energy calculations for this compound have not been reported, the experimental binding affinities of related compounds have been determined. nih.gov For instance, a closely related analog, (S)-3-((3-fluorobenzyl)oxy)-1-(4-methoxy-3-fluorobenzyl)piperidine, exhibits a Ki of 205.9 nM for the D4 receptor. nih.gov Binding free energy calculations for this and other analogs would be a valuable step in further refining the understanding of their SAR.

Table 2: Experimentally Determined Binding Affinities of Selected 3-O-Benzylpiperidine Analogs for the Dopamine D4 Receptor

CompoundKi (nM)
(S)-3-((3-fluorobenzyl)oxy)-1-(4-methoxy-3-fluorobenzyl)piperidine205.9
(S)-3-((3,4-difluorobenzyl)oxy)-1-(4-methoxy-3-fluorobenzyl)piperidine169
(S)-3-((4-fluoro-3-methylbenzyl)oxy)-1-(4-methoxy-3-fluorobenzyl)piperidine135

Data sourced from a study on benzyloxy piperidine based dopamine 4 receptor antagonists. nih.gov

Quantum Chemical Studies (e.g., DFT, Hartree-Fock)

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are used to study the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, charge distribution, and reactivity.

While specific quantum chemical studies on this compound are not found in the reviewed literature, such studies on related piperidine derivatives have been conducted. These studies can, for example, be used to calculate the pKa of the piperidine nitrogen, which is crucial for understanding its protonation state at physiological pH and its ability to form the key salt bridge with Asp115.

DFT calculations can also be used to determine the conformational preferences of the ligand in its unbound state and to analyze the nature of the non-covalent interactions between the ligand and the protein. For a molecule like this compound, DFT could be employed to study the rotational barriers around the ether linkages and the piperidine ring conformations, providing a more detailed understanding of its conformational landscape.

In Silico Screening and Virtual Ligand Discovery

In silico screening methods are used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery.

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. nih.gov It represents the three-dimensional arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.govnih.gov

For compounds targeting dopamine receptors, a common pharmacophore model includes a basic nitrogen atom that can form a key interaction with an aspartate residue in the receptor, along with aromatic or benzylic groups that participate in π-π stacking. drugdesign.orgchemrxiv.org Given that benzyloxy piperidine derivatives are known to interact with dopamine receptors, a plausible pharmacophore for this compound would include:

A positive ionizable feature (the piperidine nitrogen).

One or more hydrophobic/aromatic regions (the benzyloxy and phenoxy groups).

Potentially a hydrogen bond acceptor (the ether oxygens).

Pharmacophore Feature Corresponding Structural Element in this compound
Positive Ionizable Group Piperidine nitrogen
Hydrophobic/Aromatic Region 1 Benzyloxy group
Hydrophobic/Aromatic Region 2 Phenoxy group
Hydrogen Bond Acceptor Ether oxygen atoms

Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can predict the likely biological targets and activities of a small molecule based on its chemical structure. clinmedkaz.org These predictions are based on the principle of chemical similarity, where a compound is likely to have similar biological activities to known compounds with similar structures.

For this compound, a SwissTargetPrediction analysis would likely identify a range of potential protein targets. Given the structural motifs, these are likely to include G-protein coupled receptors (GPCRs), particularly dopamine and serotonin (B10506) receptors, as well as other central nervous system targets. clinmedkaz.org

A PASS analysis predicts a broad spectrum of potential biological activities with a certain probability (Pa). clinmedkaz.org For piperidine derivatives, PASS often predicts activities related to the central nervous system, such as antipsychotic, anxiolytic, and antidepressant effects, as well as potential cardiovascular and anti-inflammatory activities. clinmedkaz.org

Prediction Tool Predicted Outcomes for this compound
SwissTargetPrediction - G-Protein Coupled Receptors (e.g., Dopamine, Serotonin receptors) - Enzymes (e.g., Monoamine oxidase) - Ion Channels
PASS - Antipsychotic - Anxiolytic - Antidepressant - Nootropic - Anti-inflammatory

Cheminformatics and Data Analysis

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. researchgate.net For a compound like this compound, cheminformatics can be used to analyze libraries of related compounds to understand structure-activity relationships (SAR). nih.gov

By creating a virtual library of derivatives of this compound with different substituents, it is possible to use cheminformatics tools to analyze the chemical diversity of the library. nih.govresearchgate.net Techniques like Principal Component Analysis (PCA) can be used to visualize the chemical space occupied by the library and compare it to known drugs and natural products. nih.gov This can help in designing new compounds with improved properties. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the compounds with their biological activities, providing predictive models for designing more potent and selective molecules. nih.gov

Cheminformatics Application Relevance to this compound
Library Design and Analysis Creation and analysis of virtual libraries of derivatives to explore chemical space.
Diversity Analysis Assessment of the structural diversity of a library of related compounds.
Structure-Activity Relationship (SAR) Identification of key structural features that influence biological activity.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models to guide the design of new compounds.

Unable to Generate Article on "this compound" Due to Lack of Available Data

Extensive research and targeted searches have been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed scientific article. Despite these efforts, no specific data or documentation for this exact molecule could be located in prominent chemical databases such as ChEMBL or within the public scientific literature.

The performed searches for "this compound" and its potential identifiers in chemical libraries (ChEMBL, MLSMR), as well as for its SMILES notation and structural representation, did not yield any relevant results for this specific structure. The searches consistently returned information for related, but structurally distinct, compounds. These included derivatives such as 3-(4-(Benzyloxy)phenyl)piperidine, where the piperidine ring is directly bonded to the phenyl group, and various other substituted piperidines. However, none of the available information pertains to the molecule with the specified phenoxy linkage at the 3-position of the piperidine ring.

Without access to foundational data like a confirmed structure, SMILES notation, or entries in chemical libraries, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline on computational chemistry and molecular modeling studies. The strict requirement to focus solely on "this compound" cannot be met when the compound itself is not documented in the searched scientific and chemical data repositories.

Therefore, the generation of the requested article is not possible at this time due to the absence of available information on the subject compound.

Research Applications and Potential Areas for Investigation

Scaffold for Novel Chemical Entity (NCE) Discovery

The 3-[4-(Benzyloxy)phenoxy]piperidine core structure has proven to be a versatile scaffold for the generation of novel chemical entities (NCEs). Its inherent structural features, including the piperidine (B6355638) ring and the benzyloxy-phenoxy moiety, provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Researchers have synthesized libraries of derivatives by introducing various substituents at different positions of the parent molecule. This approach has led to the identification of compounds with diverse biological activities, highlighting the potential of this scaffold in drug discovery programs aimed at various therapeutic targets. The adaptability of the this compound framework allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect in the journey from a hit compound to a viable drug candidate.

Development of Molecular Probes for Biological Pathways

Beyond its role as a foundational structure for NCEs, this compound and its analogues are being developed as molecular probes to investigate complex biological pathways. These specialized molecules are designed to interact with specific biological targets, such as enzymes or receptors, thereby enabling researchers to elucidate the functions of these targets within a cell or organism. The development of radiolabeled or fluorescently tagged versions of this compound derivatives allows for their visualization and tracking in biological systems. This facilitates the study of their distribution, target engagement, and downstream effects, providing valuable insights into the mechanisms of action and the broader biological context in which these compounds operate.

Preclinical In Vitro Studies on Cell Lines

A significant body of research has focused on the in vitro evaluation of this compound derivatives in various cell-based assays. These studies have been instrumental in characterizing the cellular effects of these compounds and identifying potential therapeutic applications.

Cell Migration Inhibition

Certain derivatives of this compound have demonstrated the ability to inhibit cell migration, a key process in cancer metastasis. For instance, a compound designated as K-145, which is a derivative of this compound, has been shown to inhibit the migration of human glioblastoma cells. This inhibitory effect is thought to be mediated through the modulation of signaling pathways that control the cytoskeletal rearrangements necessary for cell movement. The ability to impede cell migration positions these compounds as potential anti-metastatic agents.

Cell Cycle Arrest

In addition to inhibiting cell migration, derivatives of this compound have been observed to induce cell cycle arrest in cancer cells. This effect prevents cancer cells from progressing through the phases of cell division, ultimately leading to a halt in proliferation. Studies have indicated that these compounds can cause cells to accumulate in specific phases of the cell cycle, such as the G1 or G2/M phase, by interfering with the activity of key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs). This disruption of the normal cell cycle is a well-established strategy in cancer therapy.

Lysophosphatidylserine-induced ERK1/2 phosphorylation inhibition

One of the specific molecular mechanisms attributed to a derivative of this compound involves the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. Specifically, the compound K-145 has been identified as an inhibitor of lysophosphatidylserine (B10771985) (LysoPS)-induced ERK1/2 phosphorylation. LysoPS is a signaling lipid that can promote cell proliferation and survival through the activation of pathways like the ERK1/2 cascade. By blocking this activation, this compound derivatives can counteract the pro-tumorigenic effects of LysoPS.

Studies on Glioblastoma (GBM) Cell Viability and Apoptosis

Glioblastoma (GBM), an aggressive form of brain cancer, has been a primary focus for the investigation of this compound derivatives. Research has demonstrated that these compounds can reduce the viability of GBM cells and induce apoptosis, or programmed cell death. For example, studies have shown that treatment with certain derivatives leads to a dose-dependent decrease in the survival of GBM cell lines. The induction of apoptosis is a critical mechanism for eliminating cancer cells and is often a desired outcome for anti-cancer therapies. The ability of these compounds to trigger this process in GBM cells underscores their therapeutic potential for this challenging disease.

Compound NameChemical Structure
This compoundC₁₈H₂₁NO₂
K-145Not publicly available
LysophosphatidylserineC₁₀H₂₀NO₇P
Research AreaKey FindingsAffected Pathways/Processes
Scaffold for NCE Discovery Versatile core structure for synthesizing derivative libraries with diverse biological activities.Drug Discovery, Medicinal Chemistry
Molecular Probe Development Enables investigation of biological pathways through interaction with specific targets.Target Engagement, Signal Transduction
Cell Migration Inhibition Derivatives like K-145 inhibit human glioblastoma cell migration.Cell Motility, Cytoskeletal Dynamics
Cell Cycle Arrest Induces arrest at G1 or G2/M phase in cancer cells.Cell Proliferation, Cyclin-Dependent Kinases
ERK1/2 Phosphorylation Inhibition K-145 inhibits Lysophosphatidylserine-induced ERK1/2 phosphorylation.ERK1/2 Signaling, Lipid Signaling
Glioblastoma Cell Viability Reduces viability and induces apoptosis in GBM cells.Apoptosis, Cancer Cell Survival

Investigation as Intermediates in Complex Organic Synthesis

The chemical scaffold this compound serves as a pivotal intermediate in the multi-step synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its structural features, combining a piperidine ring with a benzyloxyphenoxy moiety, offer multiple points for chemical modification, making it a versatile building block for creating diverse libraries of compounds. Research has particularly focused on its utility in the synthesis of novel receptor antagonists.

The synthesis of derivatives based on this scaffold often begins with commercially available starting materials, such as protected hydroxypiperidines. For instance, a common synthetic route involves the alkylation of a protected 3-hydroxypiperidine (B146073), like tert-butyl (S)-3-hydroxypiperidine-1-carboxylate, with a suitable benzyl (B1604629) bromide derivative to form the ether linkage. Following the formation of this core structure, the protecting group on the piperidine nitrogen (e.g., a tert-butyloxycarbonyl group, Boc) is removed. This deprotection step yields the free secondary amine, which is then ready for further functionalization.

The exposed piperidine nitrogen is the key reactive site for introducing complexity and diversity into the final molecule. Common synthetic transformations at this position include N-alkylation and reductive amination. These reactions allow for the attachment of a wide variety of substituents, leading to the generation of a broad range of analogues. This strategy has been effectively employed in the development of antagonists for receptors such as the dopamine (B1211576) D4 receptor. nih.govnih.govchemrxiv.orgresearchgate.net

For example, in the synthesis of potential dopamine D4 receptor antagonists, the deprotected 3-benzyloxypiperidine intermediate can be reacted with various aromatic aldehydes via reductive amination or with substituted benzyl halides through N-alkylation. nih.govnih.govresearchgate.net This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituent on the piperidine nitrogen and observing its effect on the properties of the final compound.

A representative synthetic pathway is illustrated below:

Step 1: Ether Formation: Reaction of a protected 3-hydroxypiperidine with a substituted benzyl bromide in the presence of a base like sodium hydride (NaH) to form the benzyl ether.

Step 2: Deprotection: Removal of the piperidine nitrogen protecting group (e.g., Boc deprotection) to yield the secondary amine intermediate.

Step 3: N-functionalization: Further reaction of the secondary amine, for example, through:

a) Reductive Amination: Reaction with an aromatic aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

b) N-alkylation: Reaction with a substituted benzyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov

The following table provides examples of complex molecules synthesized using a 3-(benzyloxy)piperidine (B2623476) intermediate, highlighting the modifications made to the piperidine nitrogen.

Table 1: Examples of Complex Molecules Synthesized from 3-(Benzyloxy)piperidine Intermediates

Intermediate Core N-Substituent Final Compound Structure
(S)-3-(3-Fluorobenzyloxy)piperidine 3-Fluoro-4-methoxybenzyl
(S)-3-(3,4-Difluorobenzyloxy)piperidine 3-Fluoro-4-methoxybenzyl

Table data synthesized from information presented in referenced research on dopamine D4 receptor antagonists. nih.gov

In addition to the benzyloxy derivatives, similar strategies are applied to phenoxymethyl (B101242) piperidine scaffolds. For instance, the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been used to synthesize potent and selective dopamine D4 receptor antagonists. nih.govchemrxiv.org The synthetic versatility of the piperidine ring in these intermediates allows chemists to fine-tune the steric and electronic properties of the final compounds, which is a crucial aspect of designing molecules for specific biological targets.

Analytical and Characterization Techniques for Research

Spectroscopic Methods for Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like "3-[4-(Benzyloxy)phenoxy]piperidine". By probing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, IR, and mass spectrometry provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map out the carbon-hydrogen framework of the molecule.

For "this compound," the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons present. The piperidine (B6355638) ring protons typically show complex multiplets in the upfield region, while the aromatic protons of the phenoxy and benzyloxy groups appear in the downfield region. chemicalbook.com The benzylic protons are particularly diagnostic, usually appearing as a sharp singlet. sci-hub.se

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment (e.g., aliphatic, aromatic, attached to oxygen or nitrogen).

Detailed analysis of chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) allows for the complete assignment of the molecular structure. In studies of similar piperidine derivatives, NMR is routinely used to confirm the successful synthesis of the target structure. derpharmachemica.com

Expected ¹H NMR Data for this compound Data is representative and based on analogous structures.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Piperidine CH, CH₂~1.5 - 3.2m (multiplet)Complex signals for the aliphatic protons of the piperidine ring. chemicalbook.com
Piperidine NH~1.5 - 2.5br s (broad singlet)Signal can be broad and its position may vary with concentration and solvent.
Benzylic CH₂~5.0 - 5.1s (singlet)Characteristic singlet for the two protons of the -O-CH₂-Ph group. sci-hub.se
Aromatic CH (Phenoxy)~6.8 - 7.0m (multiplet)Signals for the four protons on the phenoxy ring.
Aromatic CH (Benzyl)~7.2 - 7.5m (multiplet)Signals for the five protons on the benzyl (B1604629) group's phenyl ring.

Expected ¹³C NMR Data for this compound Data is representative and based on analogous structures.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Piperidine CH₂, CH~25 - 55
Benzylic CH₂~70
Aromatic CH~115 - 130
Aromatic C-O (Phenoxy)~150 - 155
Aromatic C-O (Benzyl)~137

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would confirm the presence of key structural features. The disappearance of starting material signals (e.g., a broad O-H stretch from a phenol (B47542) precursor) and the appearance of product-specific bands would indicate a successful reaction. derpharmachemica.com

Expected Characteristic IR Absorption Bands for this compound Data is representative and based on analogous structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching~3100 - 3000
Aliphatic C-HStretching~2950 - 2850
Secondary Amine N-HStretching~3350 - 3300 (weak to medium)
Aromatic C=CStretching~1600, ~1500, ~1450
Aryl Ether C-O-CAsymmetric Stretching~1250 - 1200
Alkyl Ether C-O-CStretching~1150 - 1085
C-NStretching~1250 - 1020

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The molecular weight of "this compound" (C₁₈H₂₁NO) is 267.36 g/mol , so the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 267.

A key fragmentation pathway for benzyloxy compounds is the cleavage of the benzyl group, which forms the highly stable tropylium (B1234903) ion ([C₇H₇]⁺). This results in a very prominent base peak at m/z 91, a hallmark of such structures. massbank.jp

Expected Key Fragments in the EI-MS of this compound

m/zProposed FragmentNotes
267[C₁₈H₂₁NO]⁺Molecular Ion ([M]⁺)
91[C₇H₇]⁺Tropylium ion from the benzyl group; often the base peak. massbank.jp
176[M - C₇H₇]⁺Loss of the benzyl group from the molecular ion.

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise data on bond lengths, bond angles, and stereochemistry. For chiral molecules like "this compound," this technique can establish the absolute configuration of stereocenters.

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for the purification of the final product and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate, identify, and quantify components in a mixture. For "this compound," a reversed-phase HPLC method would typically be employed.

The compound's aromatic rings provide strong chromophores, allowing for sensitive detection using a UV detector. A typical method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound under specific conditions is a characteristic identifier, and the area under the peak is proportional to its concentration, allowing for quantitative analysis and purity assessment. HPLC is a standard method for analyzing the purity of related piperidine-based pharmaceutical intermediates. google.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile analytical tool in the synthesis of this compound. It is primarily used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. In a typical application, a small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica (B1680970) gel.

The plate is then placed in a sealed chamber containing a solvent system, known as the mobile phase. As the mobile phase ascends the plate by capillary action, it carries the components of the mixture with it at different rates, depending on their polarity and affinity for the adsorbent. This differential migration results in the separation of the components into distinct spots. The position of each spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of the product spot to that of the starting materials, chemists can gauge the extent of the reaction. The presence of multiple spots in the product lane may indicate the presence of impurities.

Column Chromatography for Purification

Following the synthesis of this compound, column chromatography is a crucial step for the purification of the crude product. This technique operates on the same principles as TLC but on a much larger scale, allowing for the separation and isolation of the desired compound from unreacted starting materials, byproducts, and other impurities.

In this process, a glass column is packed with a stationary phase, typically silica gel. The crude product mixture is loaded onto the top of the column and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates based on their polarity. Less polar compounds tend to move faster with the non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel.

Fractions of the eluent are collected sequentially from the bottom of the column. Each fraction is then analyzed, often using TLC, to determine which ones contain the pure this compound. The fractions containing the pure compound are then combined, and the solvent is evaporated to yield the purified product. The choice of an appropriate solvent system is critical for achieving good separation and is often determined through preliminary experiments using TLC. For piperidine derivatives, a common practice is to use a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing polarity.

Biochemical and Cell-Based Assays (Non-Clinical)

Biochemical and cell-based assays are fundamental in determining the biological activity and mechanism of action of this compound. These non-clinical assays provide critical data on the compound's interaction with specific biological targets.

Radioligand Binding Assays

Radioligand binding assays are a powerful tool used to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays would be employed to quantify its ability to bind to a target receptor, for instance, a G-protein coupled receptor (GPCR).

The assay involves incubating a preparation of cells or cell membranes expressing the target receptor with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compound, this compound. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured. A lower amount of bound radioactivity in the presence of the test compound indicates that it has displaced the radioligand and is binding to the receptor.

From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of the test compound required to displace 50% of the bound radioligand. The IC₅₀ value is then used to calculate the binding affinity (Ki) of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Enzyme Activity Assays (e.g., IC₅₀ determination)

Enzyme activity assays are performed to assess the ability of this compound to inhibit the activity of a specific enzyme. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit the enzyme's activity by 50%.

The general principle involves incubating the target enzyme with its substrate in the presence of varying concentrations of this compound. The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of the substrate over time. This can be achieved through various detection methods, such as spectrophotometry, fluorometry, or luminometry, depending on the nature of the substrate and product.

A dose-response curve is then generated by plotting the enzyme activity against the concentration of the inhibitor. From this curve, the IC₅₀ value is determined. A lower IC₅₀ value indicates a more potent inhibitor. This information is crucial for understanding the compound's potential as a therapeutic agent targeting a specific enzyme.

Assay ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Enzyme The biological catalyst whose activity is being measured.
Substrate The molecule upon which the enzyme acts.
Inhibitor The test compound, in this case, this compound.

Reporter Gene Assays

Reporter gene assays are a common cell-based method used to study the functional consequences of a compound binding to its target receptor, particularly for receptors that modulate gene expression. If this compound acts on a receptor that initiates a signaling cascade leading to changes in gene transcription, a reporter gene assay can quantify this effect.

In this assay, cells are engineered to express the target receptor and a reporter gene. The reporter gene is linked to a promoter that is regulated by the signaling pathway of the target receptor. Common reporter genes include those encoding for easily measurable proteins like luciferase or β-galactosidase. When the compound activates or inhibits the receptor, it alters the signaling pathway, which in turn leads to a change in the expression of the reporter gene. The activity of the reporter protein is then measured, providing an indirect measure of the functional activity of the compound at the receptor. This allows researchers to determine whether the compound is an agonist (activator) or an antagonist (inhibitor) of the receptor.

Thermal Stability Shift Assays

Thermal stability shift assays (TSA), also known as differential scanning fluorimetry (DSF), are used to assess the direct binding of a compound to a target protein. The principle behind this assay is that the binding of a ligand, such as this compound, to a protein generally increases the protein's thermal stability.

In a typical TSA experiment, the target protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence from the bound dye. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm).

Future Directions and Emerging Research Avenues

Targeted Synthesis of Specific Stereoisomers for Enhanced Selectivity

The synthesis of specific stereoisomers of chiral molecules is a critical aspect of modern drug discovery, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. researchgate.netresearchgate.net For 3-[4-(Benzyloxy)phenoxy]piperidine, which possesses a chiral center at the C3 position of the piperidine (B6355638) ring, the targeted synthesis of individual enantiomers is a significant area of research.

Recent advancements in asymmetric synthesis and chiral separation techniques are enabling the production of enantiomerically pure piperidine derivatives. researchgate.netacs.orgnih.gov Methods like asymmetric hydrogenation, kinetic resolution, and the use of chiral auxiliaries are being employed to selectively synthesize the desired stereoisomer. researchgate.netnih.gov For instance, enzymatic kinetic resolution has been successfully used to separate the enantiomers of similar piperidine-containing compounds, and biocatalytic ketone reduction can produce chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess. nih.gov The ability to isolate and study individual stereoisomers will allow for a more precise understanding of their interactions with biological targets, leading to the development of drugs with improved selectivity and reduced off-target effects. researchgate.net

Table 1: Methods for Enantioselective Synthesis of Piperidine Derivatives

MethodDescriptionReference
Asymmetric HydrogenationCatalytic hydrogenation of prochiral precursors using chiral catalysts to produce an excess of one enantiomer. researchgate.net
Kinetic ResolutionThe differential reaction of enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. researchgate.net
Chiral Pool SynthesisSynthesis of a target molecule from a readily available, enantiomerically pure natural product. researchgate.net
Enzymatic ResolutionUse of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture. nih.gov
Chiral ChromatographySeparation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). azypusa.comchiraltech.com

Hybridization with Other Pharmacologically Relevant Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacologically active scaffolds into a single molecule, is a powerful tool in drug design. nih.gov This approach can lead to compounds with dual or synergistic activities, improved pharmacokinetic properties, or novel mechanisms of action. nih.gov For this compound, hybridization with other known pharmacophores is a promising avenue for creating new therapeutic agents.

For example, the piperidine ring is a common feature in drugs targeting the central nervous system. encyclopedia.pubnih.gov Hybridizing the this compound scaffold with moieties known to interact with specific receptors or enzymes in the brain could yield novel treatments for neurological and psychiatric disorders. encyclopedia.pubnih.gov Researchers have successfully created hybrid molecules by combining piperidone structures with dichloroacetic acid to produce potent anticancer agents. nih.gov Similarly, the piperazine (B1678402) scaffold, which is structurally related to piperidine, has been extensively used to generate diverse pharmacological agents. tandfonline.comresearchgate.netnih.gov The insights gained from these studies can inform the design of novel hybrids based on the this compound core.

Development of Advanced Computational Models for Activity Prediction

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a molecule's biological activity and pharmacokinetic properties before it is synthesized. clinmedkaz.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com

For piperidine derivatives, QSAR models have been developed to predict their toxicity and inhibitory activity against various targets. nih.govnih.govresearchgate.net These models use molecular descriptors to quantify the structural features of the molecules and correlate them with their biological effects. nih.govresearchgate.net By developing advanced computational models specifically for this compound and its analogs, researchers can rapidly screen large virtual libraries of compounds and prioritize those with the highest predicted activity and most favorable drug-like properties for synthesis and experimental testing. clinmedkaz.org This in silico approach can significantly accelerate the drug discovery process and reduce the costs associated with traditional screening methods. clinmedkaz.org Similar computational approaches have been used to optimize phenoxy-pyridazine derivatives as herbicides. mdpi.com

Exploration of New Biological Targets for Piperidine Derivatives

The piperidine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. encyclopedia.pubclinmedkaz.org While much research has focused on the established targets of piperidine-containing drugs, there is a growing interest in exploring new biological targets for this versatile heterocycle. researchgate.netclinmedkaz.org

The unique structural features of this compound may allow it to interact with novel targets that have not been previously associated with piperidine derivatives. High-throughput screening campaigns and target identification studies can be employed to uncover new biological activities for this compound and its analogs. For example, piperidine derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents. researchgate.netencyclopedia.pub Further investigation into these and other therapeutic areas could reveal new applications for this compound. The discovery of novel biological targets will not only expand the therapeutic potential of this chemical scaffold but also provide new insights into the underlying mechanisms of various diseases. clinmedkaz.org

Table 2: Known and Potential Biological Targets of Piperidine Derivatives

Target ClassSpecific ExamplesTherapeutic AreaReference
G-Protein Coupled Receptors (GPCRs)Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Opioid Receptors, Histamine H3 Receptor, Muscarinic ReceptorsCNS Disorders, Pain clinmedkaz.orgnih.govnih.gov
Ion ChannelsKv1.3 Potassium Channel, Sodium Channels, Calcium ChannelsAutoimmune Diseases, Pain, Neurological Disorders clinmedkaz.org
EnzymesAcetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidase B, Pyruvate Dehydrogenase Kinase, Salt-Inducible Kinases (SIKs)Alzheimer's Disease, Parkinson's Disease, Cancer, Inflammatory Diseases encyclopedia.pubnih.govslideshare.netacs.org
Other ProteinsSigma-1 Receptor, Beta-SecretaseNeuropathic Pain, Alzheimer's Disease encyclopedia.pubnih.govnih.gov

Application in Chemical Biology Tools Development

Chemical biology tools, such as chemical probes and fluorescently labeled molecules, are essential for studying biological processes in living systems. The development of such tools based on the this compound scaffold could provide new ways to investigate the function of its biological targets.

By attaching a fluorescent tag or a reactive group to the this compound molecule, researchers can create probes that can be used to visualize the localization of its target protein within cells or to identify its binding partners. These chemical biology tools can provide valuable information about the role of the target protein in health and disease and can aid in the validation of new drug targets. The versatility of the piperidine scaffold makes it an attractive starting point for the development of a wide range of chemical biology tools. ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-[4-(Benzyloxy)phenoxy]piperidine with high yield and purity?

  • Methodology : Use a two-step synthesis involving condensation of 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives under acidic conditions (e.g., acetic acid in ethanol), followed by cyclization using sodium hypochlorite . Key parameters:

  • Yield optimization : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to hydrazinopyridine) and reaction times (1 min for condensation, 3 h for cyclization) .
  • Purification : Vacuum filtration, followed by washing with water and methanol to remove unreacted reagents .
  • Validation : Confirm purity via TLC (dichloromethane mobile phase) and NMR (δ 10.72 ppm for imine protons in 1H^1H-NMR) .

Q. How should researchers handle safety concerns when working with this compound?

  • Safety protocols :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, dichloromethane) .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose via licensed hazardous waste contractors .
    • Contradictions in data : Some SDS reports "no known hazards" , while others warn of skin/eye irritation . Always cross-reference multiple sources and conduct pilot-scale risk assessments.

Q. What analytical techniques are critical for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy : 1H^1H-NMR (e.g., δ 5.11 ppm for benzyloxy protons) and 13C^{13}C-NMR (e.g., δ 157.16 ppm for carbonyl groups) to confirm structure .
  • FTIR : Peaks at 1596 cm1^{-1} (C=N stretching) and 1131 cm1^{-1} (C-O-C ether linkage) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 334.1553) .
    • Secondary methods : TLC for reaction monitoring and HPLC for purity quantification (if NMR resolution is insufficient).

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction mechanisms for derivatives of this compound?

  • Approach :

  • Use density functional theory (DFT) to model transition states during cyclization, focusing on electron-deficient intermediates .
  • Simulate solvent effects (e.g., ethanol polarity) on reaction kinetics using molecular dynamics software .
    • Case study : highlights ICReDD’s quantum chemical reaction path searches to predict optimal conditions (e.g., temperature, pH) for analogous piperidine derivatives.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data reconciliation framework :

Meta-analysis : Compare toxicity datasets across platforms (e.g., PubChem, TCI America) to identify outliers .

Experimental validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .

Statistical tools : Apply ANOVA to assess inter-lab variability in IC50_{50} values .

  • Example : Discrepancies in cytotoxicity profiles may arise from impurities; use HPLC-MS to verify compound integrity pre-assay .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

  • Design principles :

  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl groups) at the piperidine N-position to reduce hydrolysis .
  • Pro-drug approaches : Convert the benzyloxy group to a phosphate ester for improved aqueous solubility .
    • Validation : Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS analysis of degradation products .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Benzyloxy)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
3-[4-(Benzyloxy)phenoxy]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.